REACTION_CXSMILES
|
O[C:2]1[C:14]2[C:13]3[C:8](=[CH:9][C:10]([C:15]#[N:16])=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:5]=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:2]1[C:14]2[C:13]3[C:8](=[CH:9][C:10]([C:15]#[N:16])=[CH:11][CH:12]=3)[NH:7][C:6]=2[N:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
215 mg
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Type
|
reactant
|
Smiles
|
OC1=NC=NC=2NC3=CC(=CC=C3C21)C#N
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
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ADDITION
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Details
|
the residue treated with saturated sodium bicarbonate solution and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated to the title compound as an orange solid
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC=2NC3=CC(=CC=C3C21)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |